molecular formula C12H11ClN2O4 B051278 Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate CAS No. 112733-45-6

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Cat. No. B051278
M. Wt: 282.68 g/mol
InChI Key: ZISJSCWSNPRDTJ-UHFFFAOYSA-N
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Patent
US04734419

Procedure details

To a solution of ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (176 g) in N,N-dimethylformamide (3.5 l) was added sodium hydride (60% in mineral oil, 32.3 g) at 0° C. and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added a solution of 4-bromo-2-fluorobenzyl bromide (200 g) in N,N-dimethylformamide (100 ml) below 20° C. over a 20-minute period and the resulting mixture was stirred at room temperature for 1 hour. 3N Aqueous hydrochloric acid (62.2 ml) was added to the mixture below 15° C. and the solvent was evaporated in vacuo. The residue was poured into a mixture of ethyl acetate (3 l) and water (3 l), and the resulting mixture was stirred for 15 minutes. The precipitates were filtered off and the organic layer was separated. The solution was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized with addition of isopropyl ether and the crystals were collected by filtration and washed with isopropyl ether. The crude crystals and the precipitates were mixed and recrystallized from a mixture of ether acetate (0.9 l) and n-hexane (0.9 l) to give ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]acetate (251 g).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
62.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:19])[NH:7][C:8](=[O:18])[N:9]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1.[H-].[Na+].[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[C:25]([F:31])[CH:24]=1.Cl>CN(C)C=O>[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][N:7]2[C:6](=[O:19])[C:5]3[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=3)[N:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]2=[O:18])=[C:25]([F:31])[CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
Name
Quantity
32.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC(=C(CBr)C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
62.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into a mixture of ethyl acetate (3 l) and water (3 l)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with addition of isopropyl ether
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with isopropyl ether
ADDITION
Type
ADDITION
Details
The crude crystals and the precipitates were mixed
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ether acetate (0.9 l) and n-hexane (0.9 l)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)OCC)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 251 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.